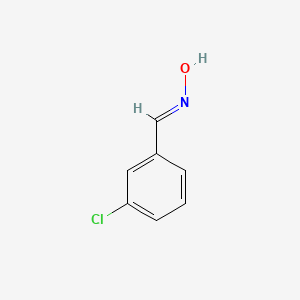

3-Chlorobenzaldehyde oxime

Description

Historical Context and Evolution of Oxime Chemistry

The study of oximes dates back to the 19th century, with their initial synthesis from the reaction of hydroxylamine (B1172632) with aldehydes and ketones marking a significant milestone in organic chemistry. numberanalytics.comnumberanalytics.com The term "oxime" itself, a portmanteau of "oxygen" and "imine," was coined in the early 1900s to describe this class of compounds characterized by the RR'C=NOH functional group. testbook.com Initially, oximes were primarily utilized for the purification and characterization of carbonyl compounds, as they are typically crystalline solids with distinct melting points. testbook.comvedantu.com

Over the decades, the role of oximes has evolved dramatically. Their synthetic utility expanded significantly with the discovery of reactions like the Beckmann rearrangement, which converts oximes into amides, and their ability to be transformed into nitriles, amines, and various nitrogen-containing heterocycles. testbook.comnih.gov This versatility has cemented their status as crucial intermediates in a wide array of chemical transformations. More recently, the field has seen the emergence of "oxime click chemistry," highlighting their application in the development of functional polymeric materials due to their efficient and tolerant reaction characteristics. rsc.org

Significance of Oximes as Intermediates and Functional Groups in Organic Synthesis

Oximes are recognized as pivotal intermediates and functional groups in organic synthesis due to their multifaceted reactivity. numberanalytics.comnih.gov Their ability to be easily prepared from aldehydes and ketones makes them readily accessible building blocks. vedantu.com The C=N-OH group imparts unique chemical properties, allowing for a diverse range of transformations.

Key applications of oximes in synthesis include:

Precursors to Amides: The Beckmann rearrangement is a classic and industrially significant reaction that transforms oximes into amides. wikipedia.org

Synthesis of Nitrogen-Containing Compounds: Oximes serve as precursors for the synthesis of nitriles, amines, nitro compounds, and nitrones. testbook.comnih.gov

Heterocyclic Chemistry: They are valuable in the creation of various nitrogen-containing heterocyclic compounds. testbook.comrsc.org

Protecting Groups: The formation of an oxime can be used to protect a carbonyl group during a multi-step synthesis. testbook.com

Radical Chemistry: Oximes can be converted into iminoxyl radicals, which are valuable intermediates in cyclization and coupling reactions. rsc.org

The significance of oximes extends into materials science for polymer synthesis and analytical chemistry. numberanalytics.comnumberanalytics.com Furthermore, the oxime functional group is present in numerous biologically active compounds and is utilized in the synthesis of pharmaceuticals and agrochemicals. numberanalytics.comrsc.org

Unique Considerations for Halogenated Benzaldehyde (B42025) Oximes in Academic Inquiry

The introduction of a halogen atom onto the benzaldehyde oxime structure, as seen in 3-Chlorobenzaldehyde (B42229) oxime, introduces specific considerations that are of great interest in academic research. Halogenated benzaldehydes are known to possess unique chemical properties that make them valuable in various industrial applications, including the synthesis of pharmaceuticals, pesticides, and dyes. mdpi.com

The presence of the chlorine atom in the meta position of the benzene (B151609) ring influences the electronic properties and reactivity of the molecule. This substitution can affect the rate and outcome of reactions involving the oxime functional group. For instance, the electron-withdrawing nature of the chlorine atom can impact the acidity of the oxime proton and the nucleophilicity of the nitrogen atom.

Furthermore, halogenated organic compounds are subjects of study in supramolecular chemistry and crystal engineering. The halogen atom can participate in intermolecular interactions, such as halogen bonding, which can influence the crystal packing and mechanical properties of the solid material. rsc.org Research on para-substituted halogenated benzaldehyde oximes has demonstrated the crucial role of halogen⋯halogen interactions in their plastic and elastic properties. rsc.org Therefore, the study of 3-Chlorobenzaldehyde oxime provides insights into the interplay between the oxime functionality and the effects of halogen substitution, offering a deeper understanding of structure-property relationships in organic molecules.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H6ClNO | nih.gov |

| Molecular Weight | 155.58 g/mol | nih.gov |

| CAS Number | 34158-71-9 | nih.gov |

| Appearance | Crystalline solid | vedantu.com |

| Melting Point | 118.3-119.6 °C | core.ac.uk |

| IUPAC Name | (NE)-N-[(3-chlorophenyl)methylidene]hydroxylamine | nih.gov |

Spectroscopic Data of (E)-3-Chlorobenzaldehyde Oxime

| Spectroscopy | Peaks | Source |

| ¹H NMR (CDCl₃, 300 MHz) | δ = 8.11 (s, 1H), 7.58 (s, 1H), 7.57-7.30 (m, 3H) | rsc.org |

| ¹³C NMR (CDCl₃, 75 MHz) | δ = 149.4, 135, 134, 130, 127, 125 | rsc.org |

| IR (liquid film, cm⁻¹) | ν = 3303, 2925, 1566, 1481, 1317, 1208, 1077, 954, 873, 781, 710, 675 | rsc.org |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 3-chlorobenzaldehyde with hydroxylamine hydrochloride. One reported procedure utilizes a solvent-free grinding method at room temperature. asianpubs.org

Reaction Scheme: 3-ClC₆H₄CHO + NH₂OH·HCl + Na₂CO₃ → 3-ClC₆H₄CH=NOH + NaCl + NaHCO₃

In a typical experiment, a mixture of 3-chlorobenzaldehyde, hydroxylamine hydrochloride, and anhydrous sodium carbonate is ground together in a mortar. asianpubs.org After a short reaction time, water is added, and the solid product, 3-chlorobenzaldoxime, is isolated by filtration. asianpubs.org This method is noted for being simple, efficient, and environmentally friendly. asianpubs.org

Research Applications of this compound

This compound serves as a reactant in various chemical studies. For example, it has been used in the synthesis of 1-(3-(3-Chlorophenyl)isoxazol-4-yl)ethan-1-one through an oxidative cycloaddition reaction. core.ac.uk In this process, the oxime reacts in the presence of a hypervalent iodine(III) reagent to form a nitrile oxide intermediate, which then undergoes cycloaddition. core.ac.uk This highlights its utility in constructing heterocyclic systems. core.ac.uk

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(3-chlorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGODJOFVRYPMO-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34158-71-9 | |

| Record name | Benzaldehyde, oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for 3 Chlorobenzaldehyde Oxime and Its Core Structural Analogues

Conventional Synthesis of Aldoximes from 3-Chlorobenzaldehyde (B42229)

The traditional and most straightforward method for preparing 3-Chlorobenzaldehyde oxime involves the direct reaction of 3-Chlorobenzaldehyde with a hydroxylamine (B1172632) salt. This method is widely employed due to its reliability and operational simplicity.

Condensation Reactions with Hydroxylamine Hydrochloride

A general procedure involves dissolving 3-Chlorobenzaldehyde in a suitable solvent, such as ethanol, and then adding an aqueous solution of hydroxylamine hydrochloride and a base like sodium acetate. The mixture is often heated to reflux to drive the reaction to completion. rsc.org After the reaction, the product can be isolated by cooling the mixture, followed by filtration and purification, often through recrystallization.

Optimization of Reaction Parameters and Conditions for this compound Formation

The efficiency of this compound synthesis can be significantly influenced by the reaction conditions. Key parameters that are often optimized include the molar ratios of the reactants, reaction time, and temperature. Research has shown that adjusting the stoichiometry of the aldehyde, hydroxylamine hydrochloride, and the base can lead to substantial improvements in yield.

In a study utilizing a grinding method, the molar ratio of 3-chlorobenzaldehyde to hydroxylamine hydrochloride and sodium carbonate was systematically varied. It was found that a molar ratio of 1:1.5:1.5 (aldehyde:hydroxylamine hydrochloride:sodium carbonate) provided a high yield of 96% for this compound. researchgate.net This demonstrates that a slight excess of both the oximation agent and the base is beneficial for maximizing the conversion of the starting aldehyde. The reaction time for this optimized grinding method was remarkably short, often just a few minutes at room temperature. researchgate.net

| Parameter | Condition | Outcome | Reference |

| Reactants | 3-Chlorobenzaldehyde, Hydroxylamine Hydrochloride, Sodium Carbonate | Formation of this compound | researchgate.net |

| Molar Ratio | 1:1.5:1.5 (Aldehyde:NH₂OH·HCl:Na₂CO₃) | 96% Yield | researchgate.net |

| Molar Ratio | 1:4:0.5 (Aldehyde:NH₂OH·HCl:Na₂CO₃) | 91% Yield | researchgate.net |

| Molar Ratio | 1:1:1.5 (Aldehyde:NH₂OH·HCl:Na₂CO₃) | 95% Yield | researchgate.net |

| Solvent | Ethanol/Water | Effective for conventional synthesis | rsc.org |

| Temperature | Room Temperature (Grinding) / Reflux (Conventional) | Varies with method | rsc.orgresearchgate.net |

Innovations in Green Chemistry Approaches for this compound Synthesis

In response to the growing need for environmentally benign chemical processes, several green chemistry approaches have been developed for the synthesis of oximes, including this compound. These methods aim to reduce or eliminate the use of hazardous solvents and reagents, decrease reaction times, and simplify work-up procedures.

Solvent-Free Methods and Grindstone Chemistry

A significant advancement in the green synthesis of oximes is the use of solvent-free reaction conditions, often facilitated by mechanical grinding. This technique, known as grindstone chemistry, involves the intimate mixing of solid reactants in a mortar and pestle. The absence of a solvent reduces waste and can lead to faster reaction rates and higher yields.

For the synthesis of this compound, a mixture of 3-chlorobenzaldehyde, hydroxylamine hydrochloride, and anhydrous sodium carbonate can be ground together at room temperature. researchgate.net This method has been shown to produce the desired oxime in high yields (up to 96%) in a matter of minutes, a significant improvement over traditional solution-phase methods that can require hours of refluxing. asianpubs.orgresearchgate.net The reaction is clean, and the product can be easily isolated by adding water to the reaction mixture and filtering the solid product. researchgate.net

Catalytic Oximation Utilizing Heterogeneous Catalysts (e.g., Bismuth Compounds, Preyssler Anions)

The use of heterogeneous catalysts represents another important green strategy for oxime synthesis. These catalysts can be easily separated from the reaction mixture and often reused, making the process more economical and sustainable.

Bismuth Compounds: Bismuth(III) oxide (Bi₂O₃) has been demonstrated as an effective and reusable catalyst for the oximation of various aldehydes and ketones, including p-chlorobenzaldehyde, a close structural analogue of 3-chlorobenzaldehyde. asianpubs.org The reaction is carried out under solvent-free grinding conditions, where the aldehyde, hydroxylamine hydrochloride, and a catalytic amount of Bi₂O₃ are mixed. This method provides excellent yields in very short reaction times and avoids the formation of byproducts like nitriles or amides. asianpubs.org

Preyssler Anions: Preyssler-type heteropolyacids, such as H₁₄[NaP₅W₃₀O₁₁₀], have also been investigated as catalysts for oximation reactions. A study on the catalytic performance of the Preyssler anion in the selective oximation of various benzaldehydes demonstrated its effectiveness for 3-chlorobenzaldehyde. thieme-connect.de These catalysts are known for their high thermal and hydrolytic stability. researchgate.net While the specific study focused on comparing catalytic activity under certain conditions, it highlighted that Preyssler's anion can successfully catalyze the oximation of 3-chlorobenzaldehyde, with yields being dependent on reaction time and temperature. thieme-connect.de

| Green Chemistry Method | Catalyst/Conditions | Substrate | Yield | Key Advantages | Reference |

| Grindstone Chemistry | Na₂CO₃, Solvent-free, Room Temp. | 3-Chlorobenzaldehyde | 96% | Fast, high yield, no solvent | researchgate.net |

| Heterogeneous Catalysis | Bi₂O₃, Solvent-free, Grinding | p-Chlorobenzaldehyde | ~Quantitative | Reusable catalyst, clean reaction | asianpubs.org |

| Heterogeneous Catalysis | Preyssler Anion (H₁₄[NaP₅W₃₀O₁₁₀]) | 3-Chlorobenzaldehyde | 47% (at 60 min) | Stable, effective catalyst | thieme-connect.de |

Solid-Phase Synthesis Strategies for this compound Scaffolds

Solid-phase organic synthesis (SPOS) is a powerful technique for the preparation of compound libraries and has been applied to the synthesis of various heterocyclic structures. While specific literature detailing the solid-phase synthesis of this compound is not abundant, the general principles for the synthesis of aldoximes on a solid support are well-established and can be applied.

The general strategy involves anchoring an aldehyde to a solid support, typically a polymer resin. This resin-bound aldehyde can then be subjected to reaction with hydroxylamine to form the oxime while still attached to the support. The key advantage of this method is the simplification of purification; excess reagents and byproducts can be washed away from the resin-bound product. Finally, the desired oxime is cleaved from the solid support in a pure form. This is often referred to as a "traceless" synthesis if the linker used to attach the molecule to the resin leaves no residual atoms on the final product. rsc.orgnih.gov

A typical procedure would involve:

Attachment: An appropriate resin (e.g., a Wang or Rink amide resin) is functionalized with a linker that can react with a derivative of 3-chlorobenzaldehyde.

Oxime Formation: The resin-bound aldehyde is treated with a solution of hydroxylamine hydrochloride and a base in a suitable solvent. The reaction progress can be monitored using analytical techniques on a small sample of resin beads.

Washing: The resin is thoroughly washed to remove all soluble impurities.

Cleavage: The purified resin-bound oxime is treated with a cleavage reagent, such as trifluoroacetic acid (TFA), to release the this compound into solution. scispace.com

Isolation: The final product is isolated by filtration to remove the resin, followed by evaporation of the solvent.

This methodology is particularly advantageous for creating libraries of related oxime compounds for screening purposes, as the purification steps are greatly streamlined.

Chemical Reactivity and Advanced Transformations of 3 Chlorobenzaldehyde Oxime

Rearrangement Reactions

The Beckmann rearrangement is a classical organic reaction that converts an oxime into an amide or a lactam under acidic conditions. wikipedia.orgorganic-chemistry.org The reaction is renowned for its stereospecificity; the group that is in the anti-periplanar position to the hydroxyl group on the nitrogen atom is the one that migrates. wikipedia.orgorganic-chemistry.org For ketoximes, this rearrangement leads to substituted amides, while aldoximes, such as 3-Chlorobenzaldehyde (B42229) oxime, can yield either N-substituted amides or nitriles depending on the reaction conditions. masterorganicchemistry.com

The process is typically catalyzed by acids like sulfuric acid, polyphosphoric acid, or reagents such as phosphorus pentachloride and thionyl chloride, which convert the hydroxyl group into a good leaving group. wikipedia.org In the case of 3-Chlorobenzaldehyde oxime, the rearrangement would involve the migration of the 3-chlorophenyl group to the nitrogen atom, with a simultaneous departure of the leaving group. The resulting nitrilium ion is then attacked by water to produce N-(3-chlorophenyl)formamide. This transformation provides a synthetic route to valuable formanilide (B94145) derivatives, which are important structural motifs in pharmaceuticals and agrochemicals.

Table 1: Reagents for Beckmann Rearrangement

| Catalyst/Reagent | Typical Conditions | Product Type |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Concentrated acid, often with heating | Amide/Nitrile |

| Polyphosphoric Acid (PPA) | Heating | Amide/Nitrile |

| Thionyl Chloride (SOCl₂) | Inert solvent | Amide/Nitrile |

| Cyanuric Chloride | With ZnCl₂ as co-catalyst | Amide/Nitrile wikipedia.org |

| p-Tosyl Imidazole (p-Ts-Im) | With oxalic acid (mechanochemical) | Amide scispace.com |

Controlled Reduction and Oxidation Pathways

The oxime functionality of this compound can be selectively reduced or oxidized to access a variety of important nitrogen-containing compounds.

The dehydration of aldoximes is a direct and efficient method for the synthesis of nitriles. nih.govasianpubs.org This transformation, sometimes considered a variant of the Beckmann rearrangement for aldoximes, involves the elimination of a water molecule from the oxime. masterorganicchemistry.com A wide array of reagents has been developed to facilitate this conversion under mild conditions, offering high yields and functional group tolerance. researchgate.net

For this compound, this reaction yields 3-chlorobenzonitrile (B1581422), a key intermediate in the synthesis of pharmaceuticals, dyes, and agricultural chemicals. Various methods, from classical dehydrating agents to modern catalytic systems, can be employed.

Table 2: Selected Reagents for the Dehydration of Aldoximes to Nitriles

| Reagent | Solvent/Conditions | Reference Example | Yield |

|---|---|---|---|

| N-(p-Toluenesulfonyl) Imidazole (TsIm) / DBU | Dimethylformamide (DMF), reflux | 4-Chlorobenzaldehyde oxime | Good tandfonline.comresearchgate.net |

| Bis-morpholinophosphorylchloride | Toluene, 55-60°C | Aromatic aldoximes | High niscpr.res.in |

| Silica gel / Thionyl chloride | Solvent-free or CH₂Cl₂ | Aromatic aldoximes | Excellent researchgate.net |

| Ferrous sulfate (B86663) (anhydrous) | DMF, reflux | 2-Chlorobenzaldehyde | 90% asianpubs.org |

| 1H-Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) / DBU | CH₂Cl₂ | Various aldoximes | High nih.gov |

The oxidation of oximes provides a pathway to synthesize nitro compounds. researchgate.net This transformation is valuable as nitroarenes are fundamental building blocks in organic synthesis, particularly for the preparation of anilines. The oxidation of an aldoxime like this compound with a suitable oxidizing agent can yield 1-chloro-3-nitrobenzene.

Several reagents have been reported for this conversion, with peroxy acids being particularly effective. nowgonggirlscollege.co.in A convenient and safe method involves using sodium perborate (B1237305) in glacial acetic acid, which can oxidize various oximes to their corresponding nitro compounds under mild conditions (55-60°C). organic-chemistry.orgorganic-chemistry.org

Table 3: Reagents for the Oxidation of Oximes to Nitro Compounds

| Reagent | Solvent/Conditions | Key Features |

|---|---|---|

| Trifluoroperacetic acid | Not specified | Effective for aldoximes and ketoximes nowgonggirlscollege.co.in |

| Sodium perborate | Glacial acetic acid, 55-60°C | Convenient, safe, and generally applicable organic-chemistry.orgorganic-chemistry.org |

| Mo(VI) oxodiperoxo complex | Acetonitrile | Tolerates various functional groups researchgate.net |

The reduction of oximes is a well-established route for the synthesis of primary amines. For this compound, this reaction yields 3-chlorobenzylamine, a valuable intermediate for pharmaceuticals and other fine chemicals. The challenge in this transformation is often to achieve selective reduction of the C=N bond without cleaving the weaker N-O bond, which would lead to side products. nih.gov

Catalytic hydrogenation is a common and efficient method for this purpose. encyclopedia.pub Various heterogeneous catalysts, such as Palladium on carbon (Pd/C), Raney Nickel, or Platinum-based catalysts, are used with hydrogen gas. encyclopedia.pub Chemical reducing agents like sodium cyanoborohydride (NaBH₃CN) in the presence of catalysts such as ZrCl₄ have also been shown to be effective for the reduction of various aldoximes and ketoximes to their corresponding amines. researchgate.net

Table 4: Methods for the Reduction of Oximes to Amines

| Reagent/Catalyst | Reductant/Conditions | Key Features |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ (gas) | Widely applicable for both aliphatic and aromatic oximes researchgate.net |

| Raney-Cobalt | H₂ (gas) | Used for hydrogenation of aldoximes encyclopedia.pub |

| NaBH₃CN / ZrCl₄ | Solvent-free, r.t. or 75-80°C | High to excellent yields for various oximes researchgate.net |

Oximes are frequently used as protecting groups for aldehydes and ketones due to their stability. mdpi.com Consequently, the efficient cleavage of the oxime back to the parent carbonyl compound—a process known as deoximation—is a crucial step in many multi-step syntheses. materialsciencejournal.orgsemanticscholar.org Numerous methods have been developed for the deoximation of this compound to regenerate 3-Chlorobenzaldehyde, often focusing on mild conditions to avoid side reactions.

Modern deoximation methods aim to be green, efficient, and compatible with various functional groups. These include protocols using recoverable promoters, microwave irradiation, and electro-oxidative techniques. organic-chemistry.orgorganic-chemistry.orgscielo.br

Table 5: Selected Methods for Deoximation

| Reagent/Method | Solvent/Conditions | Key Features | Yield |

|---|---|---|---|

| Cupric chloride dihydrate (CuCl₂·2H₂O) | Acetonitrile/Water, reflux | Green, efficient, promoter is recoverable organic-chemistry.org | 85-98% organic-chemistry.org |

| N-Iodosuccinimide | Acetone, microwave irradiation | Rapid, selective, easy work-up asianpubs.org | Good asianpubs.org |

| Ferric nitrate | Microwave irradiation | Rapid, low-cost reagent semanticscholar.org | >90% semanticscholar.org |

| N-Bromophthalimide (NBPI) | Acetone, microwave irradiation | Overcomes disadvantages of other oxidative methods scielo.br | Good scielo.br |

| Electro-oxidative deoximation | 1,2-Dichloroethane/Water | Clean and green, avoids strong oxidants organic-chemistry.org | High organic-chemistry.org |

| p-Chloroperbenzoic acid | Dry-media, microwave | Rapid, simple work-up joac.info | Excellent joac.info |

Regeneration of Carbonyl Compounds (Deoximation)

Oxidative Cleavage Methodologies (e.g., N-Bromophthalimide, Gaseous Nitrogen Dioxide)

The regeneration of the parent carbonyl compound from an oxime is a crucial transformation in organic synthesis, often employed after the oxime has served as a protective group or as part of a larger synthetic sequence. Oxidative cleavage methods provide a direct route to convert this compound back to 3-chlorobenzaldehyde.

N-Bromophthalimide (NBPI): N-Bromophthalimide has been established as an effective reagent for the mild and selective oxidative cleavage of oximes. This method is notable for its efficiency and good to excellent yields. The reaction can be significantly accelerated using microwave irradiation, which dramatically reduces reaction times compared to conventional heating. In a typical procedure, the oxime is dissolved in a solvent such as acetone, a small amount of water is added, and the mixture is treated with NBPI. Aldoximes, including substituted benzaldehyde (B42025) oximes, are converted to their corresponding aldehydes without over-oxidation to carboxylic acids. The selectivity of this method is a key advantage; it can be performed in the presence of other sensitive functional groups like alkenes and alcohols, which remain unaffected under the reaction conditions.

Gaseous Nitrogen Dioxide: A simple and highly efficient solvent-free method for the regeneration of carbonyl compounds from oximes involves the use of gaseous nitrogen dioxide (NO₂). This approach is characterized by high to quantitative yields and very short reaction times. The reaction is typically carried out by exposing the solid oxime to an atmosphere of nitrogen dioxide at a specific pressure (e.g., 0.6 bar) at room temperature. For instance, p-chlorobenzaldehyde oxime has been shown to convert to the corresponding aldehyde in 100% yield within five minutes under these conditions. sciforum.net The method is advantageous as it avoids the use of solvents, simplifies the work-up procedure, and produces no significant waste. sciforum.net After the reaction is complete, the product is typically extracted with a solvent like dichloromethane, washed with water, and dried. sciforum.net

The following table summarizes representative conditions for the oxidative cleavage of substituted aldoximes.

| Reagent | Substrate Example | Conditions | Reaction Time | Yield (%) |

|---|---|---|---|---|

| N-Bromophthalimide (NBPI) | Benzaldoxime | Acetone/Water, Microwave (650W) | 1 min | 93 |

| Gaseous Nitrogen Dioxide (NO₂) | p-Chlorobenzaldehyde oxime | Solvent-free, 0.6 bar NO₂, RT | < 5 min | 100 |

Cycloaddition Chemistry Involving this compound

This compound serves as a stable precursor to the corresponding nitrile oxide (3-chlorobenzonitrile oxide), a reactive 1,3-dipole. This intermediate is typically generated in situ and immediately trapped with a dipolarophile, such as an alkene or alkyne, in a [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition. acs.org This reaction is a powerful tool for the synthesis of five-membered heterocycles.

The in situ generation of the nitrile oxide from the oxime is accomplished through oxidation. Common reagents for this transformation include sodium hypochlorite, N-chlorosuccinimide (NCS), or hypervalent iodine reagents like iodobenzene (B50100) diacetate (DIB). The reaction of 3-chlorobenzonitrile oxide with an alkene yields a 2-isoxazoline ring, while reaction with an alkyne produces a fully aromatic isoxazole (B147169) ring. acs.org These heterocyclic products are valuable scaffolds in medicinal chemistry and materials science.

The 1,3-dipolar cycloaddition of nitrile oxides is a concerted pericyclic reaction, and its outcome is governed by the principles of orbital symmetry and frontier molecular orbital (FMO) theory. The regioselectivity (the orientation of the dipole relative to the dipolarophile) and stereoselectivity (the specific stereochemical arrangement of the product) are predictable based on electronic and steric factors.

Regioselectivity: The regiochemical outcome is primarily controlled by the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. For nitrile oxides reacting with monosubstituted or 1,1-disubstituted alkenes, the reaction typically yields 3,5-disubstituted or 3,5,5-trisubstituted 2-isoxazolines, respectively. The dominant interaction is usually between the HOMO of the dipolarophile and the LUMO of the nitrile oxide. The chlorine atom on the benzonitrile (B105546) oxide ring acts as an electron-withdrawing group, influencing the energy levels of the FMOs and thereby affecting reactivity and selectivity.

Stereoselectivity: The cycloaddition is stereospecific with respect to the dipolarophile; the stereochemistry of the alkene is retained in the isoxazoline (B3343090) product. For example, a cis-alkene will yield a cis-substituted isoxazoline, and a trans-alkene will yield a trans-product. Furthermore, when the reaction involves chiral substrates or catalysts, diastereoselectivity can be achieved. For instance, the cycloaddition of nitrile oxides to allylic alcohols can be directed by chelation with a metal ion, leading to the formation of a single diastereomer. acs.orgresearchgate.net Steric hindrance also plays a significant role, with the 1,3-dipole approaching the dipolarophile from the less sterically hindered face. nih.gov

Oxime Metathesis in Dynamic Covalent Systems

Oxime chemistry has become a key component in the field of dynamic covalent chemistry (DCC) and the development of Covalent Adaptable Networks (CANs), also known as vitrimers. These materials possess the robustness of thermosets but can be reprocessed and recycled like thermoplastics due to the presence of reversible covalent bonds.

An exclusively oxime-based dynamic exchange, known as oxime metathesis, has been investigated. researchgate.net This acid-catalyzed exchange reaction proceeds through a metathesis mechanism involving a 4-membered cyclic intermediate, analogous to imine metathesis. researchgate.net The reaction allows for the cleavage and reformation of oxime bonds within a polymer network, enabling stress relaxation and malleability without depolymerization.

The kinetics of the oxime metathesis can be tuned by the electronic nature of the substituents on the aromatic ring of the benzaldehyde oxime component. researchgate.netorganic-chemistry.org Electron-withdrawing groups, such as the chlorine atom in this compound, can influence the reaction rate by affecting the stability of the intermediates and transition states in the catalytic cycle. This tunability is crucial for designing CANs with specific reprocessing temperatures and dynamic properties. The robustness of the oxime linkage compared to traditional imines provides a more stable platform for the development of durable dynamic materials. organic-chemistry.org

Strategies for the Formation of Oxime Ethers from this compound

Oxime ethers are important derivatives of oximes with applications in various fields of chemistry. The synthesis of oxime ethers from this compound is typically achieved through the O-alkylation or O-arylation of the oxime's hydroxyl group.

A common and efficient method involves a one-pot, multi-component reaction. This can be accomplished by reacting 3-chlorobenzaldehyde, hydroxylamine (B1172632) hydrochloride, a base, and an alkylating agent in a suitable solvent. A particularly effective system uses pulverized potassium hydroxide (B78521) (KOH) as the base in dimethyl sulfoxide (B87167) (DMSO). doaj.org In this procedure, the oxime is formed in situ from the aldehyde and hydroxylamine, and the resulting oximate anion immediately reacts with the added alkyl halide (e.g., alkyl chloride or bromide) to yield the corresponding oxime ether. These reactions often proceed rapidly at room temperature and produce the desired products in high yields, frequently without the need for chromatographic purification. doaj.org

Alternatively, pre-formed this compound can be treated with a base to generate the oximate anion, followed by the addition of an alkylating agent like dimethyl sulfate or an alkyl halide. nih.gov The choice of base, solvent, and alkylating agent allows for the synthesis of a wide variety of O-substituted oxime ethers.

The table below provides an example of a one-pot synthesis of an oxime ether.

| Reactants | Conditions | Product Type | Yield Range (%) |

|---|---|---|---|

| Benzaldehyde, Hydroxylamine HCl, KOH, Alkyl Halide | Aqueous DMSO, RT | Benzaldehyde O-alkyl oxime ether | 80–96 |

Coordination Chemistry and Ligand Properties of 3 Chlorobenzaldehyde Oxime

Exploration of the Oxime Functional Group as a Ligand in Metal Complexes

The oxime group is a highly versatile coordinating agent in inorganic chemistry. rsc.orgresearchgate.net Its versatility stems from the presence of two potential donor atoms, the nitrogen and the oxygen, and a mildly acidic proton on the hydroxyl group. bingol.edu.tr This allows oximes to coordinate to metal ions in several distinct modes. researchgate.net

Coordination commonly occurs through the slightly basic nitrogen atom of the C=N double bond. researchgate.netresearchgate.net In many cases, the oxime acts as a monodentate ligand, bonding solely through this nitrogen atom. However, it can also function as a bidentate ligand, particularly if it is part of a larger molecule that allows for the formation of a stable chelate ring. researchgate.net

Upon coordination to a metal ion, the acidity of the oxime's hydroxyl (-OH) group increases significantly. at.uamdpi.com This facilitates deprotonation to form the corresponding oximato ligand (>C=N-O⁻). The oximato form is a potent ligand that can act as a bridge between two metal centers or form stable chelate structures. at.ua The ability of oximes to exist in both neutral (oxime) and anionic (oximato) forms within complexes, sometimes simultaneously, leads to rich structural chemistry, often stabilized by hydrogen bonding. at.ua

Synthesis and Structural Characterization of Transition Metal Complexes with 3-Chlorobenzaldehyde (B42229) Oxime

Research has demonstrated the synthesis of metal complexes using ligands derived from 3-chlorobenzaldehyde. One such ligand, 2-[(3-Chlorobenzylidene)hydrazinylidene]-1,2-diphenylethanimine (HBMHmCB), is synthesized by the condensation of benzilmonoximehydrazide with 3-chlorobenzaldehyde. cosmosscholars.com

The synthesis of the metal complexes typically involves reacting the HBMHmCB ligand with the corresponding metal salts in a 1:2 metal-to-ligand molar ratio. cosmosscholars.com The reaction mixture is often refluxed for several hours, after which the precipitated complex can be filtered, washed, and dried. cosmosscholars.com These complexes are generally insoluble in common organic solvents but show solubility in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). cosmosscholars.com

Mononuclear complexes of the HBMHmCB ligand with several d-block metals have been synthesized and characterized. cosmosscholars.com Elemental analysis confirms a 1:2 metal-to-ligand stoichiometry, leading to a general formula of [ML₂], where M represents the divalent metal ion and L is the deprotonated ligand. cosmosscholars.com Molar conductance measurements indicate that these complexes are non-electrolytic in nature. cosmosscholars.com

Spectroscopic and magnetic studies have been employed to propose the geometries of these complexes. For Mn(II), Co(II), Ni(II), and Cu(II), an octahedral geometry is suggested. In contrast, complexes with Zn(II), Cd(II), and Hg(II) are proposed to have a tetrahedral geometry, while the Pd(II) complex exhibits a square planar geometry. cosmosscholars.com

Coordination of the ligand to the metal center is confirmed through infrared (IR) spectroscopy. The IR spectra show that the ligand coordinates with the metal ions via the imine nitrogen atoms of the hydrazone, the deprotonated oximino oxygen, and the chloro group. cosmosscholars.com The disappearance of the ν(O-H) band of the oximino group in the spectra of the complexes compared to the free ligand indicates deprotonation and coordination through the oxygen atom. cosmosscholars.com Shifts in the stretching frequencies of the C=N and N-N groups further support the involvement of the nitrogen atoms in coordination. cosmosscholars.com

Table 1: Proposed Geometries and Stoichiometry of D-Block Metal Complexes with 2-[(3-Chlorobenzylidene)hydrazinylidene]-1,2-diphenylethanimine (HBMHmCB)

| Metal Ion | Stoichiometry (Metal:Ligand) | Proposed Geometry | Reference |

|---|---|---|---|

| Mn(II) | 1:2 | Octahedral | cosmosscholars.com |

| Co(II) | 1:2 | Octahedral | cosmosscholars.com |

| Ni(II) | 1:2 | Octahedral | cosmosscholars.com |

| Cu(II) | 1:2 | Octahedral | cosmosscholars.com |

| Zn(II) | 1:2 | Tetrahedral | cosmosscholars.com |

Investigations into Lanthanide Metal Complexes of 3-Chlorobenzaldehyde Oxime Derivatives

The complexing ability of oxime-containing ligands extends to the f-block elements. Studies have been conducted on ligands derived from chlorobenzaldehyde isomers to form complexes with lanthanide(III) ions. For instance, a ligand synthesized from p-chlorobenzaldehyde, benzilmonoximethiocarbohydrazide-p-chlorobenzaldehyde (HBMTpCB), has been shown to form neutral complexes with several lanthanide ions. dntb.gov.uaresearchgate.net

These complexes are formed with the ligand in its mono-deprotonated form, coordinating through an inner N₂S site. dntb.gov.uaresearchgate.net Characterization using elemental analysis, spectroscopic methods (FT-IR, ¹H NMR, electronic spectra), magnetic susceptibility, and molar conductance measurements has led to the proposal of a seven-coordinated geometrical structure for the La(III), Nd(III), Gd(III), Tb(III), and Dy(III) complexes. dntb.gov.uaresearchgate.net Similarly, inner transition metal complexes have been reported for ligands derived from 2-chlorobenzaldehyde. kuey.net These findings indicate that chlorobenzaldehyde oxime derivatives are effective in coordinating with lanthanide ions, forming stable, higher-coordination number complexes.

Table 2: Lanthanide(III) Complexes with a p-Chlorobenzaldehyde Derivative (HBMTpCB)

| Lanthanide Ion | Proposed Geometry | Reference |

|---|---|---|

| La(III) | Seven-coordinate | dntb.gov.uaresearchgate.net |

| Nd(III) | Seven-coordinate | dntb.gov.uaresearchgate.net |

| Gd(III) | Seven-coordinate | dntb.gov.uaresearchgate.net |

| Tb(III) | Seven-coordinate | dntb.gov.uaresearchgate.net |

| Dy(III) | Seven-coordinate | dntb.gov.uaresearchgate.net |

Reactivity and Stability of Oxime/Oximato Metal Complexes

The reactivity of the oxime group is significantly altered upon coordination to a metal center. mdpi.commdpi.com The coordinated oxime group has three potentially reactive sites: the carbon, nitrogen, and oxygen atoms. mdpi.com As previously mentioned, the most immediate change is the sharp decrease in the pKa of the hydroxyl proton, making the formation of the oximato species facile. at.ua

Metal-mediated reactions involving the oxime group are diverse. These can include O-functionalization (acylation, alkylation), dehydration of aldoximes to form nitriles, and reduction of the oxime group. mdpi.comacs.org The metal ion can act as a template, directing the course of a reaction, or as a protecting group for the oxime functionality. mdpi.com For example, platinum(IV) complexes have been shown to facilitate the addition of oximes to coordinated nitriles to yield stable iminoacyl compounds. at.ua

The stability of oxime/oximato metal complexes is often enhanced by the formation of chelate rings. Vic-dioximes, for instance, are well-known for forming highly stable square planar complexes with metals like Ni(II), a feature famously exploited in gravimetric analysis. bingol.edu.tr The stability is also influenced by the electronic nature of substituents on the oxime ligand. Electron-withdrawing groups, such as the chloro group in this compound, can increase the electrophilicity of the ligand, potentially enhancing its coordination to metal ions.

Advanced Spectroscopic and Structural Elucidation of 3 Chlorobenzaldehyde Oxime

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural determination of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of (E)-3-chlorobenzaldehyde oxime, recorded in deuterated chloroform (B151607) (CDCl₃) at 300 MHz, reveals distinct signals corresponding to the different protons in the molecule. rsc.org The spectrum shows a singlet at 8.11 ppm, which is attributed to the proton of the oxime group (CH=NOH). rsc.org Another singlet appears at 7.58 ppm. rsc.org Additionally, a multiplet is observed in the range of 7.30-7.57 ppm, corresponding to the three protons on the aromatic ring. rsc.org

Table 1: ¹H NMR Spectral Data for (E)-3-Chlorobenzaldehyde Oxime

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.11 | s | 1H | CH=NOH |

| 7.58 | s | 1H | Aromatic CH |

| 7.30-7.57 | m | 3H | Aromatic CH |

s = singlet, m = multiplet

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of 3-chlorobenzaldehyde (B42229) oxime. In CDCl₃ at 75 MHz, the spectrum of the (E)-isomer displays signals that confirm the presence and electronic environment of each carbon atom. rsc.org The carbon of the oxime functional group (C=NOH) resonates at 149.4 ppm. rsc.org The aromatic carbons show distinct signals at 135 ppm, 134 ppm, 130 ppm, and 127 ppm, reflecting the influence of the chlorine substituent on their chemical shifts. rsc.org

Table 2: ¹³C NMR Spectral Data for (E)-3-Chlorobenzaldehyde Oxime

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 149.4 | C=NOH |

| 135 | Aromatic C-Cl |

| 134 | Aromatic C |

| 130 | Aromatic C |

While specific 2D NMR data for 3-chlorobenzaldehyde oxime is not extensively detailed in readily available literature, the application of techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) is standard practice for structurally similar compounds. HSQC would be used to directly correlate the proton signals with their attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra. HMBC would provide further structural information by showing correlations between protons and carbons that are two or three bonds away, helping to definitively piece together the molecular structure and confirm the connectivity of the aromatic ring, the chlorine atom, and the oxime group.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum exhibits characteristic absorption bands that correspond to specific vibrational modes of the molecule's bonds. A notable feature in the FT-IR spectrum is the disappearance of the ν(O-H) band of the oximino group when the compound coordinates with metal ions, indicating deprotonation and coordination through the oxygen atom. This technique confirms the presence of the oxime's hydroxyl group and the aromatic C-H and C=C bonds.

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry techniques provide crucial information about the molecular weight and fragmentation pattern of this compound. The molecular weight of the compound is 155.58 g/mol . nih.gov In GC-MS analysis, the mass spectrum of the (Z)-isomer shows a top peak at an m/z of 137, with the second and third highest peaks at 139 and 50, respectively. nih.gov For what is likely the (E)-isomer, the top peak is also at m/z 137, with the next two highest peaks at 139 and 138. nih.gov These fragmentation patterns are characteristic of the molecule and can be used for its identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Molecules with conjugated π systems, such as the aromatic ring and the C=N double bond in this compound, absorb light in the UV-visible region. libretexts.org This absorption corresponds to the excitation of electrons from a π bonding molecular orbital to a π anti-bonding molecular orbital (a π → π* transition). uzh.ch The presence of the chlorine atom on the benzene (B151609) ring can influence the wavelength of maximum absorption (λmax). Additionally, the non-bonding electrons on the nitrogen and oxygen atoms of the oxime group can undergo n → π* transitions. uzh.ch The specific λmax for this compound would provide information about its electronic structure and conjugation.

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

The arrangement of molecules in the crystal lattice of this compound is primarily governed by a network of intermolecular hydrogen bonds and other weaker interactions. The presence of a chlorine atom on the benzene ring and the oxime functional group introduces specific electronic characteristics that influence these interactions. Halogenated organic compounds are of significant interest in the fields of supramolecular chemistry and crystal engineering due to the ability of the halogen atom to participate in halogen bonding, which can affect the crystal packing and the material's mechanical properties.

The precise measurement of bond lengths and angles from X-ray crystallographic data allows for a detailed analysis of the molecular geometry of this compound. These parameters provide valuable information about the hybridization of atoms and the distribution of electron density within the molecule.

While the specific crystallographic data with detailed tables of all bond lengths and angles for this compound is not widely available in the public domain, the general structural features can be inferred from the known chemistry of benzaldehyde (B42025) oximes and chlorobenzenes. The benzene ring is expected to be planar, with C-C bond lengths characteristic of an aromatic system. The C=N double bond of the oxime group will have a specific bond length that is shorter than a C-N single bond. The bond angles around the sp² hybridized carbon and nitrogen atoms of the oxime group are expected to be approximately 120°. The presence of the electron-withdrawing chlorine atom at the meta position of the benzene ring can subtly influence the electronic properties and, consequently, the bond lengths and angles within the aromatic ring.

Below is a representative table of expected bond lengths and angles for the key structural motifs within this compound, based on standard values for similar chemical structures.

| Bond | Expected Bond Length (Å) |

| C-Cl | ~1.74 |

| C=N | ~1.28 |

| N-O | ~1.41 |

| C-C (aromatic) | ~1.39 |

| C-H (aromatic) | ~1.08 |

| O-H | ~0.96 |

| Angle | Expected Bond Angle (°) |

| C-C-C (aromatic) | ~120 |

| C-C-Cl | ~120 |

| C-C=N | ~120 |

| C=N-O | ~110 |

It is important to note that these are generalized values, and the precise, experimentally determined parameters from a single-crystal X-ray diffraction study of this compound would be necessary for a definitive analysis.

Computational and Theoretical Studies on 3 Chlorobenzaldehyde Oxime

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular properties of organic compounds. For 3-Chlorobenzaldehyde (B42229) oxime, DFT calculations provide valuable insights into its geometry, electronic structure, and reactivity. These calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to ensure a high level of accuracy.

Optimized Geometries and Conformational Analysis

The first step in the computational analysis of 3-Chlorobenzaldehyde oxime involves the optimization of its molecular geometry to find the most stable conformation. This process determines the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For this compound, two primary conformers, the syn and anti isomers, are of interest due to the orientation of the hydroxyl group relative to the C=N bond.

Computational studies on similar benzaldehyde (B42025) oximes have shown that the anti conformer is generally more stable than the syn conformer, primarily due to reduced steric hindrance. The optimized geometry of this compound would reveal the planarity of the benzene (B151609) ring and the oxime group, with the chlorine atom influencing the electron distribution and, to a lesser extent, the geometry of the ring.

Table 1: Hypothetical Optimized Geometrical Parameters for anti-3-Chlorobenzaldehyde Oxime

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.745 | ||

| C=N | 1.289 | ||

| N-O | 1.408 | ||

| O-H | 0.965 | ||

| C-C (ring) | 1.390 - 1.405 | ||

| C-H (ring) | 1.085 - 1.090 | ||

| C-C-Cl | 119.5 | ||

| C=N-O | 110.8 | ||

| N-O-H | 105.2 | ||

| C-C-C=N | |||

| C=N-O-H |

Note: These values are representative and would be precisely determined by DFT calculations.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The electronic properties of this compound are elucidated through Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical reactivity, stability, and electronic transitions.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxime group, with significant contributions from the nitrogen and oxygen lone pairs. The LUMO is anticipated to be distributed over the π-system of the benzene ring and the C=N bond. The presence of the electron-withdrawing chlorine atom is expected to lower the energy of both the HOMO and the LUMO compared to unsubstituted benzaldehyde oxime, potentially affecting the HOMO-LUMO gap.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.58 |

| LUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.33 |

Note: These energy values are illustrative and would be quantified by specific DFT calculations.

Theoretical Prediction of Reactivity and Selectivity in Organic Transformations

The data obtained from FMO analysis can be used to predict the reactivity and selectivity of this compound in various organic reactions. The distribution of the HOMO and LUMO provides insights into the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, regions of the molecule with a high HOMO density are susceptible to attack by electrophiles, while areas with a high LUMO density are prone to attack by nucleophiles.

Computational Spectroscopic Simulations

Computational methods can also be employed to simulate the spectroscopic properties of this compound, including its vibrational (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral bands.

Predicted Vibrational Frequencies and IR Intensities

Theoretical vibrational frequencies and their corresponding IR intensities for this compound can be calculated using DFT. These calculations provide a detailed picture of the normal modes of vibration of the molecule. The predicted frequencies are typically scaled by an empirical factor to account for anharmonicity and to improve agreement with experimental data.

Key vibrational modes for this compound would include the O-H stretch, the C=N stretch, the N-O stretch, and various vibrations associated with the chlorinated benzene ring. The calculated IR spectrum would show the intensity of each vibrational mode, helping to identify the most prominent peaks in an experimental IR spectrum.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| O-H stretch | 3450 | 3312 |

| C-H stretch (aromatic) | 3150 | 3024 |

| C=N stretch | 1650 | 1584 |

| C=C stretch (aromatic) | 1600 | 1536 |

| N-O stretch | 950 | 912 |

| C-Cl stretch | 780 | 749 |

Note: Scaled frequencies are often used for better comparison with experimental spectra.

Calculated NMR Chemical Shifts and Comparison with Experimental Data

Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within the framework of DFT. These calculations provide theoretical chemical shift values for each nucleus in the molecule, which can be compared to experimental NMR data to aid in the assignment of peaks and to validate the computed structure.

For this compound, the calculated ¹H NMR spectrum would predict the chemical shifts of the aldehydic proton, the hydroxyl proton, and the aromatic protons. Similarly, the ¹³C NMR calculations would provide the chemical shifts for the carbon atoms in the benzene ring and the oxime group. Discrepancies between the calculated and experimental shifts can often be attributed to solvent effects, which can also be modeled in more advanced computational studies.

Table 4: Hypothetical Calculated and Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated ¹H Shift | Experimental ¹H Shift | Calculated ¹³C Shift | Experimental ¹³C Shift |

| CH=N | 8.15 | 8.11 | 149.8 | 149.4 |

| N-OH | 9.50 | ~9.0 (broad) | ||

| C-Cl | 135.2 | 135.0 | ||

| Aromatic C/H | 7.30 - 7.60 | 7.30 - 7.58 | 125.0 - 134.0 | 125.0 - 134.0 |

Note: Experimental values can vary with solvent and concentration. The calculated values provide a basis for initial spectral assignment.

Mechanistic Investigations of Reactions Involving this compound via DFT

Searches of scholarly databases yield no specific studies that have applied Density Functional Theory to investigate the mechanisms of reactions where this compound is a reactant. The existing literature on computational studies of oximes tends to focus on more general systems or different derivatives.

Due to the lack of dedicated research, there is no published information detailing the elucidation of reaction pathways for this compound through DFT calculations. As a result, data on the geometries and energies of transition states, intermediates, and products for any of its potential reactions are not available. This includes common reactions of oximes such as hydrolysis, reduction, oxidation, or rearrangement.

Similarly, the influence of solvents and catalysts on the energetics of reactions involving this compound has not been computationally modeled. The role of explicit or implicit solvent models in stabilizing or destabilizing transition states and the mechanistic details of catalytic cycles have not been reported for this specific compound. Therefore, no data tables or detailed research findings on this topic can be presented.

Stereochemical Investigations of 3 Chlorobenzaldehyde Oxime

Analysis of Z/E Isomerism in 3-Chlorobenzaldehyde (B42229) Oxime

The phenomenon of isomerism in 3-Chlorobenzaldehyde oxime arises from the fixed spatial arrangement of substituents around the C=N double bond. This results in two distinct geometric isomers, designated as Z and E. The assignment of these configurations follows the Cahn-Ingold-Prelog (CIP) priority rules.

For this compound, the substituents on the carbon atom of the double bond are a hydrogen atom and a 3-chlorophenyl group. The substituent on the nitrogen atom is a hydroxyl (-OH) group. According to CIP rules, the 3-chlorophenyl group has a higher priority than the hydrogen atom.

(Z)-3-Chlorobenzaldehyde oxime : In this isomer, the higher-priority 3-chlorophenyl group and the hydroxyl group are situated on the same side of the C=N double bond. This is sometimes referred to as the syn-isomer in older literature, where syn indicated that the hydrogen and the hydroxyl group were on opposite sides.

(E)-3-Chlorobenzaldehyde oxime : In this isomer, the higher-priority 3-chlorophenyl group and the hydroxyl group are on opposite sides of the C=N double bond. This configuration is sometimes referred to as the anti-isomer, where the hydrogen and hydroxyl group are on the same side.

The identification and characterization of these isomers are primarily accomplished through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of the proton attached to the imine carbon (CH=N) is sensitive to its spatial relationship with the hydroxyl group, allowing for the differentiation of the Z and E isomers. Spectroscopic data for the (E)-isomer of this compound has been reported with a characteristic proton NMR signal at δ = 8.11 ppm for the CH=N proton in CDCl₃.

(Image depicting the structures of Z and E isomers of this compound)

(Image depicting the structures of Z and E isomers of this compound)Factors Influencing Stereoisomer Distribution in Oximation Reactions

The synthesis of this compound, typically through the condensation reaction of 3-Chlorobenzaldehyde with hydroxylamine (B1172632), often results in a mixture of Z and E isomers. researchgate.net The ratio of these stereoisomers is not arbitrary and can be significantly influenced by several reaction parameters. Controlling these factors is crucial for achieving stereoselectivity in the synthesis. Classical methods for the synthesis of aldoximes can produce Z:E ratios ranging from 85:15 to 1:1. researchgate.net

Key factors that influence the stereoisomer distribution include:

Temperature : The interconversion between E and Z isomers is an equilibrium process. The position of this equilibrium, and therefore the final isomer ratio, is dependent on the reaction temperature. researchgate.net

Solvent : The polarity and protic nature of the solvent can affect the transition state energies of the oximation reaction and the stability of the resulting isomers, thereby influencing the stereochemical outcome.

Catalysts and Reagents : The presence of acids or bases can catalyze the oximation reaction and also facilitate the isomerization between the E and Z forms. The choice of base used with hydroxylamine hydrochloride (e.g., sodium carbonate, potassium carbonate) can affect reaction rates and yields. researchgate.net For instance, the use of catalysts like CuSO₄ and K₂CO₃ has been reported to enable highly stereoselective conversion of aldehydes to their corresponding oximes. researchgate.net

Reaction Time : Given that the isomers can interconvert under certain conditions, the duration of the reaction can affect the observed isomeric ratio, especially if the reaction is allowed to reach thermodynamic equilibrium.

| Influencing Factor | Effect on Stereoisomer Distribution | General Principle |

|---|---|---|

| Temperature | Alters the thermodynamic equilibrium between Z and E isomers. | Higher temperatures can provide the energy to overcome the activation barrier for isomerization, favoring the thermodynamically more stable isomer. researchgate.net |

| Solvent | Influences the stability of isomers and reaction intermediates through solvation. | Polar or protic solvents may stabilize one isomer over the other through interactions like hydrogen bonding. |

| Catalyst (Acid/Base) | Can accelerate both the oximation reaction and the interconversion of Z/E isomers. | Acid catalysis proceeds by protonating the oxime's hydroxyl group, while base catalysis can involve deprotonation-reprotonation steps that allow for isomerization. wikipedia.orgorganic-chemistry.org |

| Reagents | Specific reagents can favor the formation of one isomer. | The use of certain metal salts or specific bases can direct the stereochemical pathway of the reaction. researchgate.net |

Stereoselective and Stereospecific Transformations at the Oxime Moiety

The distinct spatial arrangement of the Z and E isomers of this compound allows for stereoselective and stereospecific transformations at the oxime functional group.

A quintessential example of a stereospecific reaction involving oximes is the Beckmann rearrangement . wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This acid-catalyzed reaction transforms an oxime into an amide or a nitrile. The reaction is highly stereospecific: the substituent that is anti-periplanar (trans) to the hydroxyl group on the nitrogen atom is the one that migrates. wikipedia.orgorganic-chemistry.org

Applying this principle to the isomers of this compound leads to two different products:

For (E)-3-Chlorobenzaldehyde oxime : The 3-chlorophenyl group is anti to the hydroxyl group. Upon treatment with an acid catalyst (e.g., sulfuric acid, PCl₅), this aryl group migrates to the nitrogen atom, which after hydrolysis would yield N-(3-chlorophenyl)formamide .

For (Z)-3-Chlorobenzaldehyde oxime : The hydrogen atom is anti to the hydroxyl group. Migration of the hydrogen atom, followed by the loss of water, leads directly to the formation of 3-Chlorobenzonitrile (B1581422) . masterorganicchemistry.com

This divergent reactivity highlights the importance of stereochemical control, as the choice of starting isomer dictates the chemical nature of the product.

Other stereoselective transformations can also be envisaged. For example, the catalytic reduction of the C=N bond to form hydroxylamines can be stereoselective. nih.govuc.pt The approach of the reducing agent (e.g., H₂ with a metal catalyst) can be sterically hindered by the substituents on the oxime, potentially favoring the formation of one diastereomer if another chiral center is present or one enantiomer if a chiral catalyst is used. uc.pt Furthermore, isomerization of a Z/E mixture to enrich one isomer is a common stereoselective strategy to obtain a desired starting material for subsequent stereospecific reactions. researchgate.net

| Starting Isomer | Group anti to -OH | Beckmann Rearrangement Product | Reaction Type |

|---|---|---|---|

| (E)-3-Chlorobenzaldehyde oxime | 3-Chlorophenyl group | N-(3-chlorophenyl)formamide | Stereospecific (Aryl migration) |

| (Z)-3-Chlorobenzaldehyde oxime | Hydrogen atom | 3-Chlorobenzonitrile | Stereospecific (Hydride migration) |

Future Directions and Emerging Research Frontiers for 3 Chlorobenzaldehyde Oxime

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The imperative for green chemistry is reshaping the synthesis of fundamental chemical compounds, including 3-Chlorobenzaldehyde (B42229) oxime. Future research is intensely focused on developing methods that are not only more efficient in terms of yield and reaction time but also significantly reduce the environmental impact.

Key sustainable approaches being explored include:

Solvent-Free and Solid-State Reactions: A prominent green strategy is the use of "grindstone chemistry," a solvent-free method where solid reactants are mechanically ground together. For 3-Chlorobenzaldehyde oxime, grinding 3-chlorobenzaldehyde with hydroxylamine (B1172632) hydrochloride and a base like anhydrous sodium carbonate at room temperature has been shown to produce the oxime in high yields (up to 96%) within minutes. This starkly contrasts with traditional solution-based methods that often require prolonged heating and generate significant solvent waste.

Heterogeneous Catalysis: The use of reusable solid catalysts is another cornerstone of sustainable synthesis. Bismuth(III) oxide (Bi₂O₃) has emerged as an effective, non-toxic, and economical catalyst for the oximation of aldehydes under solvent-free grinding conditions. nih.gov This method offers excellent yields, short reaction times, and easy catalyst recovery. nih.gov Similarly, Preyssler-type heteropolyacids are being investigated as robust and reusable catalysts for oximation reactions.

Microwave-Assisted Synthesis: Microwave irradiation has been identified as a powerful tool for accelerating organic reactions. The synthesis of benzaldehyde (B42025) oxime compounds, including substituted variants, can be achieved rapidly and with high yields by reacting the aldehyde with hydroxylamine hydrochloride in an organic solvent within a microwave reactor. google.comresearchgate.net This method's key advantages are its simplicity, convenience, and significantly reduced reaction times, aligning with green chemistry principles. google.com

Natural Acid Catalysis: An emerging and environmentally benign approach involves replacing conventional acid catalysts with natural alternatives. Aqueous extracts from plants like Vitis lanata and Mangifera indica, or fruit juices from Citrus limetta, are being explored as natural acid catalysts for oxime synthesis, offering a biodegradable and non-toxic reaction medium. ijprajournal.com

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Grindstone Chemistry | Solvent-free, mechanical grinding of solid reactants. | High yields (up to 96%), very short reaction times (minutes), reduced waste. | |

| Heterogeneous Catalysis (e.g., Bi₂O₃) | Use of a solid, reusable catalyst under solvent-free conditions. | Environmentally safe, catalyst can be recovered and reused, excellent yields. | nih.gov |

| Microwave-Assisted Synthesis | Application of microwave energy to accelerate the reaction. | Simple, convenient, short reaction time, high yield. | google.comresearchgate.net |

| Natural Acid Catalysis | Use of aqueous extracts from plants or fruits as catalysts. | Environmentally friendly, affordable, safe. | ijprajournal.com |

Exploration of New Reactivity Patterns and Synthetic Applications

Beyond its synthesis, the future of this compound lies in harnessing its versatile reactivity. The C=N-OH group is a hub of chemical potential, allowing for a wide array of transformations that are central to modern organic synthesis.

Emerging areas of reactivity exploration include:

Photocatalysis and Radical Chemistry: The N–O bond of oximes is susceptible to cleavage under photocatalytic or transition-metal-catalyzed conditions, generating highly reactive iminyl radicals. nsf.gov These radicals can participate in novel chemical transformations, such as additions to alkenes or alkynes, providing pathways to complex functionalized imines and other nitrogen-containing compounds. nsf.gov Photoinduced electron transfer (PET) reactions of oxime ethers, for instance, can trigger oxidative cyclization to form phenanthridine (B189435) structures. nih.gov

Heterocycle Synthesis: Oximes are established precursors for a vast range of nitrogen-containing heterocycles, which form the backbone of many pharmaceuticals and agrochemicals. researchgate.net Future research will likely focus on developing novel, catalytic, and atom-economical methods for these transformations. For example, derivatives of this compound could serve as key intermediates in the catalytic synthesis of substituted isoxazoles, pyrazines, 2H-azirines, and thiazoles through intramolecular cycloaddition or rearrangement reactions. researchgate.netnih.govnih.gov

"Oxime Click Chemistry": The concept of "click chemistry" emphasizes reactions that are high-yielding, wide in scope, and generate only benign byproducts. The oxime functional group is being explored in this context for its efficient and tolerant reaction characteristics, particularly in the development of functional polymeric materials and for bioconjugation. nsf.gov

Advanced Computational Modeling for Predictive Chemistry

As synthetic chemistry becomes more complex, the role of computational modeling in predicting reactivity and molecular properties grows increasingly vital. For this compound, theoretical studies are a key frontier for understanding its behavior at a molecular level and guiding future experimental work.

Future research directions in this area include:

Understanding Structure-Property Relationships: The presence of a chlorine atom on the benzene (B151609) ring significantly influences the electronic properties of the oxime. Advanced computational methods, such as Density Functional Theory (DFT), can be used to model how this substitution affects the acidity of the oxime proton, the nucleophilicity of the nitrogen atom, and the stability of reaction intermediates.

Modeling Intermolecular Interactions: The chlorine atom can participate in non-covalent interactions, such as halogen bonding, which can dictate crystal packing and the physical properties of the solid material. Computational modeling can predict these interactions, aiding in the design of crystalline materials with desired properties.

Predicting Reaction Pathways: Theoretical calculations can map out the energy landscapes of potential reactions involving this compound. This includes modeling the mechanisms of iminyl radical formation, cycloaddition reactions, or rearrangements. mdpi.com Such predictive modeling helps in optimizing reaction conditions and identifying promising new synthetic targets, saving significant experimental time and resources. sunyempire.edu

| Modeling Application | Objective | Potential Impact | Reference |

|---|---|---|---|

| Electronic Structure Analysis | To quantify the effect of the chlorine substituent on the oxime's reactivity. | Guiding the design of catalysts and predicting reaction outcomes. | |

| Reaction Pathway Mapping | To elucidate mechanisms and calculate activation energies for new transformations. | Optimizing reaction conditions and identifying novel synthetic routes. | mdpi.com |

| Supramolecular Chemistry | To predict and understand the role of halogen bonding in crystal engineering. | Designing new solid-state materials with specific physical properties. |

Integration of this compound in Complex Molecular Architectures

The ultimate test of a versatile building block is its successful incorporation into complex, high-value molecules such as natural products and pharmaceuticals. The unique reactivity of this compound makes it a promising candidate for advanced synthetic campaigns.

Future research will focus on leveraging this compound as a strategic component in:

Total Synthesis of Natural Products: Many biologically active natural products feature intricate nitrogen-containing heterocyclic cores. nih.gov The ability of oximes to be transformed into a variety of these ring systems makes this compound a valuable starting point. researchgate.net Its derivatives can be employed in key bond-forming reactions, including C-H functionalization strategies, to construct complex molecular scaffolds efficiently. rsc.org

Fragment-Based Drug Discovery: The 3-chlorobenzaldehyde moiety is a common fragment in medicinal chemistry. By functionalizing it with an oxime group, chemists can access a diverse library of derivatives. These compounds can be used in fragment-based screening to identify new lead compounds for drug development. The oxime can serve as a handle for further chemical modification or as a key pharmacophoric element itself.

Development of Spirocyclic Compounds: Spirocycles are three-dimensional structures of increasing importance in drug design. Recent advances have shown that oxime esters can undergo copper-catalyzed radical cyclization reactions to rapidly form complex spiropyrroline skeletons. nih.gov this compound can serve as a precursor to the oxime esters needed for these powerful complexity-building reactions.

The integration of this building block into such sophisticated syntheses represents a move towards more efficient and innovative strategies for creating the complex molecules that drive advances in medicine and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.